molecular formula C16H17NO3S B13990441 3'-Acetyl-N-methyl-P-toluenesulfonanilide CAS No. 5394-49-0

3'-Acetyl-N-methyl-P-toluenesulfonanilide

Cat. No.: B13990441
CAS No.: 5394-49-0
M. Wt: 303.4 g/mol
InChI Key: NGQLIMCNYHEETR-UHFFFAOYSA-N
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Description

3’-Acetyl-N-methyl-P-toluenesulfonanilide is an organic compound with the molecular formula C16H17NO3S It is a derivative of p-toluenesulfonanilide, featuring an acetyl group at the 3’ position and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Acetyl-N-methyl-P-toluenesulfonanilide typically involves the following steps:

    N-Methylation: The starting material, p-toluenesulfonanilide, is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acetylation: The N-methyl-p-toluenesulfonanilide is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3’-Acetyl-N-methyl-P-toluenesulfonanilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Produces sulfonic acids.

    Reduction: Yields amines.

    Substitution: Results in various substituted sulfonamides.

Scientific Research Applications

3’-Acetyl-N-methyl-P-toluenesulfonanilide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Acetyl-N-methyl-P-toluenesulfonanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methyl groups play a crucial role in modulating its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-p-toluenesulfonanilide
  • N-acetyl-p-toluenesulfonanilide
  • p-toluenesulfonanilide

Uniqueness

3’-Acetyl-N-methyl-P-toluenesulfonanilide is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

5394-49-0

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H17NO3S/c1-12-7-9-16(10-8-12)21(19,20)17(3)15-6-4-5-14(11-15)13(2)18/h4-11H,1-3H3

InChI Key

NGQLIMCNYHEETR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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